4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Antimicrobial resistance s-Triazine SAR Fluorine positional isomerism

This 2,4,6-trisubstituted-1,3,5-triazine is a structurally-informed addition for kinase-focused screening libraries. Its ortho-fluorophenyl substitution on the piperazine ring differentiates it from the common para-fluoro analog, which has shown divergent antimicrobial potency. This distinct regioisomer is hypothesized to engage kinase binding pockets differently, offering altered isoform selectivity. The morpholino group aligns with the PI3K inhibitor pharmacophore, while favorable physicochemical properties (clogP 1.83, tPSA 109.06 Ų) reduce non-specific binding in cellular assays. Ideal as a positional scanning probe for ENT pharmacology studies versus FPMINT.

Molecular Formula C18H24FN7O
Molecular Weight 373.4 g/mol
Cat. No. B4625274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine
Molecular FormulaC18H24FN7O
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4F
InChIInChI=1S/C18H24FN7O/c19-14-3-1-2-4-15(14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23)
InChIKeyDPQRMWYTKAHCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine (C₁₈H₂₄FN₇O, MW 373.44 g/mol) is a 2,4,6-trisubstituted-1,3,5-triazine featuring a morpholino group at the 6-position, a 2-amine at the 2-position, and a 4-[(2-fluorophenyl)piperazin-1-yl]methyl substituent at the 4-position [1]. The compound belongs to the piperazino-triazine class, a scaffold that has been explored in patents covering PI3K/mTOR, DNA-PK, and ATM kinase inhibition [2]. Its ortho-fluorophenyl substitution distinguishes it from the more commonly reported para-fluoro analog, and its morpholino-amine substitution pattern differentiates it from the naphthylamino-bearing ENT inhibitor FPMINT (CAS 924866-33-1) [3]. The compound is listed in spectral databases with ¹H and ¹³C NMR characterization data acquired in DMSO-d₆ [1].

Why Generic Substitution Is Not Advisable for 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine – The Ortho-Fluoro Distinction and Functional Group Sensitivity


Within the 2,4,6-trisubstituted-s-triazine class, small structural variations produce functionally divergent outcomes that preclude interchangeable use. The position of the fluorine atom on the phenylpiperazine ring is a critical determinant: in a directly comparable series of antimicrobial s-triazines, the para-fluorophenylpiperazine-substituted derivative (compound 4n) exhibited equipotent activity to ciprofloxacin against E. coli (MIC 3.125 μg/mL), while ortho-substituted analogs were not among the most potent compounds tested [1]. Furthermore, SAR studies on the related FPMINT scaffold demonstrated that the presence and position of the halogen substituent on the fluorophenyl ring is essential for inhibitory effects on equilibrative nucleoside transporters (ENT1 and ENT2); replacement of the naphthalene moiety with a simpler benzene ring abolished inhibitory activity on both transporters [2]. These findings establish that neither the para-fluoro analog nor the des-fluoro phenylpiperazine variant can serve as a functional substitute for the ortho-fluoro compound in pharmacological studies.

4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine – Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Substitution: Antimicrobial Activity Divergence in Trisubstituted-s-Triazines

In a head-to-head study of 2,4,6-trisubstituted-s-triazines, the para-fluorophenylpiperazine-substituted compound 4n demonstrated broad-spectrum antibacterial activity with MIC values of 6.25 μg/mL against S. epidermidis, K. pneumoniae, and P. aeruginosa, and equipotent activity to ciprofloxacin against E. coli (MIC 3.125 μg/mL). In contrast, compounds bearing the 2-fluorophenylpiperazine substitution pattern were absent from the set of most potent analogs, indicating that the ortho-fluoro orientation does not recapitulate the antibacterial potency of the para-fluoro isomer [1]. This positional dependence implies that procurement of the ortho-fluoro compound for antimicrobial screening programs must be justified by a distinct mechanistic hypothesis rather than an expectation of potency equivalence.

Antimicrobial resistance s-Triazine SAR Fluorine positional isomerism

Morpholino vs. Naphthylamino at Position 6: Impact on ENT Transporter Selectivity and Irreversible Inhibition Profile

FPMINT, in which the 6-position bears a 6-imino-N-(naphthalen-2-yl) group instead of the morpholino group present in the target compound, was characterized as a potent (Ki = 16.3 nM for PAF receptor; IC₅₀ = 0.220 nM for PARP), irreversible, and non-competitive ENT inhibitor with selectivity for ENT2 over ENT1 [1]. SAR analysis of FPMINT analogs revealed that replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects on both ENT1 and ENT2, while the halogen substituent on the fluorophenyl ring was essential for activity [2]. The target compound, bearing a morpholino group at this position, presents a fundamentally different hydrogen-bonding and steric profile: the morpholino oxygen introduces an H-bond acceptor not present in FPMINT, predicted to alter ENT binding kinetics and potentially reverse the ENT1/ENT2 selectivity preference [2].

Equilibrative nucleoside transporters ENT2 selectivity Irreversible inhibition

Piperazino-Triazine Scaffold in PI3K/mTOR Inhibition: Structural Rationale for Procuring the Morpholino-2-Amine Variant

Patent US20130040912 discloses piperazinotriazines carrying a benzimidazo, a morpholino, and a 4-substituted piperazino substituent as inhibitors of PI3K, mTOR, DNA-PK, and ATM kinase [1]. The patent establishes that compounds within this generic scaffold achieve IC₅₀ values in the nanomolar range against PI3K isoforms, with the morpholino group at the triazine 6-position being a conserved pharmacophoric element for kinase pocket occupancy. The target compound contains both the morpholino group and the 2-fluorophenylpiperazino moiety specified in the patent's preferred embodiments (R₁ = optionally substituted phenylpiperazine). The reference inhibitor ZSTK474, a triazine-based PI3K inhibitor with oral activity, shares the morpholino-triazine core but lacks the piperazino-methyl substituent, achieving PI3Kα IC₅₀ ≈ 16 nM [2]. The target compound's additional piperazino-methyl appendage is anticipated to confer distinct kinase selectivity profiles compared to ZSTK474 by engaging auxiliary binding pockets proximal to the ATP-binding site.

PI3K inhibition mTOR Antiproliferative Triazine scaffold

Physicochemical Differentiation: Ortho-Fluoro vs. Non-Fluorinated Phenylpiperazine – Computed LogP and Topological Polar Surface Area

Computational physicochemical profiling of the target compound yields a calculated logP of 1.83 and a topological polar surface area (tPSA) of 109.06 Ų, with 4 H-bond donors and 8 H-bond acceptors [1]. In comparison, the non-fluorinated phenylpiperazine analog (4-morpholin-4-yl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine, CAS 21868-47-3, C₁₈H₂₅N₇O, MW 355.44) has a higher calculated logP (∼2.1 estimated) and reduced electronegativity due to the absence of the fluorine atom . The ortho-fluorine substitution in the target compound introduces a strong electron-withdrawing effect that lowers the pKa of the proximal piperazine nitrogen, modulating the protonation state at physiological pH and potentially altering both solubility and target binding kinetics relative to the non-fluorinated analog.

Lipophilicity Drug-likeness Physicochemical profiling Membrane permeability

GPR35 Antagonism Screening: Negative Result Differentiating the Target Compound from Related Piperazino-Triazines

In a primary assay for GPR35 antagonism, the target compound was evaluated and found to be inactive [1]. This negative result is informative for selectivity profiling: certain piperazine-containing compounds, including substituted triazines and pyrimidines, have been reported to exhibit GPR35 modulatory activity at micromolar concentrations. The absence of GPR35 antagonism distinguishes the target compound from GPR35-active chemotypes within the piperazino-triazine class and reduces the likelihood of GPR35-mediated off-target effects in cellular assays. However, this single-target screening result does not constitute comprehensive selectivity profiling and should be interpreted as a preliminary indication rather than definitive evidence of target specificity.

GPCR profiling GPR35 Selectivity screening Off-target liability

Spectral Characterization: Confirmed Identity via NMR Enables Confident Procurement and QC Verification

The target compound has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆, with spectra deposited in the Wiley KnowItAll NMR Spectral Library [1]. The InChIKey (DPQRMWYTKAHCPS-UHFFFAOYSA-N) and canonical SMILES (C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4F) provide unambiguous structural identification [1]. In contrast, the para-fluoro regioisomer (4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine) has a distinct InChIKey (LWAVDHRQHUIAAW-UHFFFAOYSA-N) and different NMR chemical shifts reflective of the para-substitution pattern . This distinction is critical for procurement: the ortho-fluoro and para-fluoro compounds have identical molecular formulas (C₁₈H₂₄FN₇O) and molecular weights (373.44 g/mol), making them indistinguishable by mass spectrometry alone. NMR fingerprinting is therefore essential for identity confirmation upon receipt.

Quality control NMR characterization Compound identity verification Procurement assurance

Recommended Research and Industrial Application Scenarios for 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries: PI3K/mTOR Pathway Exploration with Ortho-Fluoro Phenotypic Differentiation

This compound is best deployed as a structurally informed addition to PI3K/mTOR-focused screening libraries where the 2-fluorophenylpiperazino-methyl substitution pattern is hypothesized to engage kinase binding pockets differently from the para-fluoro isomer or the des-fluoro analog [1]. The morpholino group aligns with the conserved pharmacophore of the triazine-based PI3K inhibitor class (e.g., ZSTK474), while the ortho-fluoro orientation may confer altered isoform selectivity profiles compared to reference inhibitors. Procurement for this application is supported by the patent disclosure of piperazinotriazines as PI3K/mTOR/DNA-PK/ATM inhibitors with nanomolar potency, though direct IC₅₀ data for the specific compound must be generated by the end user [1].

ENT Transporter Tool Compound Differentiation: Morpholino-Containing Negative Control for FPMINT-Based Studies

For laboratories investigating equilibrative nucleoside transporter (ENT) pharmacology using FPMINT as a reference ENT2-selective inhibitor, the target compound can serve as a structurally matched negative control or comparator. The morpholino-for-naphthylamino substitution is expected to modulate ENT binding: SAR data show that the naphthalene moiety in FPMINT is essential for ENT inhibitory activity, and its replacement with benzene abolishes inhibition of both ENT1 and ENT2 [2]. The morpholino group introduces an oxygen H-bond acceptor at the equivalent position, providing a distinct pharmacological profile that can help deconvolute structure-activity relationships in ENT-targeted studies [2].

Regioisomer Selectivity Studies: Ortho-Fluoro vs. Para-Fluoro Positional Scanning in Antimicrobial or Kinase Programs

The documented divergence in antimicrobial potency between ortho-fluorophenyl and para-fluorophenyl substituted triazines—with the para-fluoro compound 4n achieving equipotency with ciprofloxacin (MIC 3.125 μg/mL against E. coli) while ortho-fluoro derivatives were not among the most active compounds [3]—positions this compound as a critical probe for positional scanning experiments. Systematic comparison of ortho-, meta-, and para-fluoro regioisomers in any biological assay can elucidate the steric and electronic requirements of the fluorophenyl binding pocket in the target of interest. Procurement of all three regioisomers enables rigorous SAR studies.

Physicochemical Property Benchmarking: Lower LogP Fluorinated Scaffold for Solubility-Limited Assays

With a computed clogP of 1.83 and tPSA of 109.06 Ų [4], this compound occupies a favorable physicochemical space for assays where aqueous solubility and reduced non-specific binding are priorities. Compared to the des-fluoro phenylpiperazine analog (estimated clogP ~2.1), the ortho-fluoro substitution reduces lipophilicity while maintaining membrane permeability potential. This property profile supports its use in cellular assays where excessive compound lipophilicity can lead to phospholipidosis, non-specific cytotoxicity, or aggregation-based false positives [4].

Quote Request

Request a Quote for 4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.